![molecular formula C15H17ClN2O2 B6141408 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as 5-Cl-DPA or JNJ-54175446 and has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Cl-DPA involves the inhibition of PKC theta, which is a key regulator of T-cell activation. By inhibiting PKC theta, 5-Cl-DPA can prevent the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune diseases. This mechanism of action has been demonstrated in vitro and in vivo studies.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-Cl-DPA can inhibit the activation and proliferation of T-cells, as well as the production of pro-inflammatory cytokines such as IL-17 and IFN-gamma. In vivo studies have demonstrated that 5-Cl-DPA can reduce disease severity in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Cl-DPA is its potent and selective inhibitory activity against PKC theta. This makes it a valuable tool for studying the role of PKC theta in T-cell activation and autoimmune diseases. However, one limitation of 5-Cl-DPA is its low aqueous solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Cl-DPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-Cl-DPA to improve its utility in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Cl-DPA and its potential therapeutic applications in autoimmune diseases.
Synthesemethoden
The synthesis of 5-Cl-DPA involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-chloroethylamine hydrochloride in the presence of sodium ethoxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of potassium carbonate and DMF to yield 5-Cl-DPA. The synthesis method has been optimized to yield high purity and yield of 5-Cl-DPA.
Wissenschaftliche Forschungsanwendungen
5-Cl-DPA has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory activity against protein kinase C (PKC) theta, which is a key regulator of T-cell activation. This makes 5-Cl-DPA a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-13-5-3-11(9-14(13)20-2)7-8-17-15-6-4-12(16)10-18-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNBHNPLNRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5774824 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


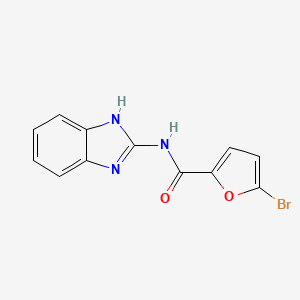
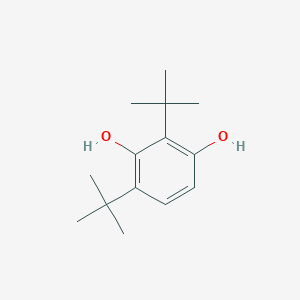
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
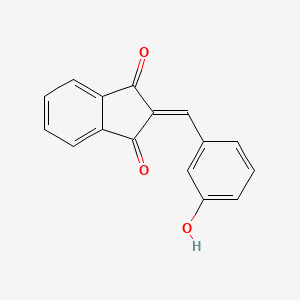
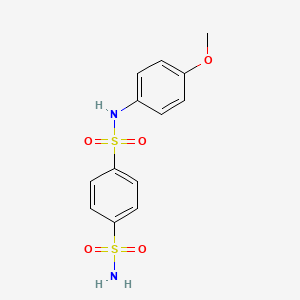
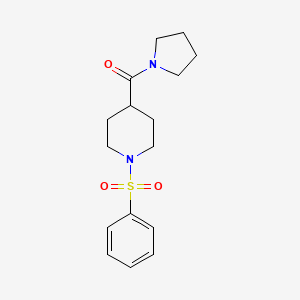
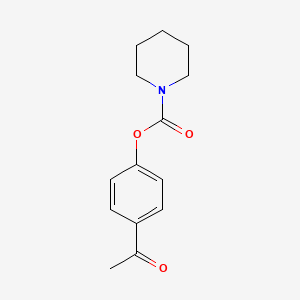
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)